Increased Lipophilicity vs. Unsubstituted 4-Aminopyrazole Base Scaffold
The target compound exhibits significantly higher calculated lipophilicity (XLogP3-AA = 0.7) compared to the unsubstituted 4-aminopyrazole core, 1-methyl-1H-pyrazol-4-amine (XLogP3-AA = -0.4) [1][2]. This 1.1-log unit increase is driven by the addition of the isopropyl group at the C3 position.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6): -0.4 |
| Quantified Difference | A difference of 1.1 log units, representing an ~12.6-fold increase in lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable increase in lipophilicity is critical for projects optimizing blood-brain barrier penetration, membrane permeability, or target binding in hydrophobic pockets, where the baseline scaffold's hydrophilicity would be a disadvantage.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66009951, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine. XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/66009951. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 69843-13-6, 1-methyl-1H-pyrazol-4-amine. XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/69843-13-6. View Source
